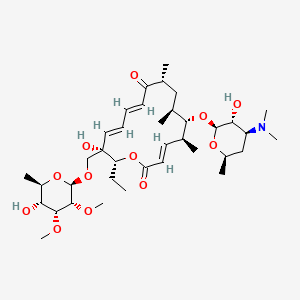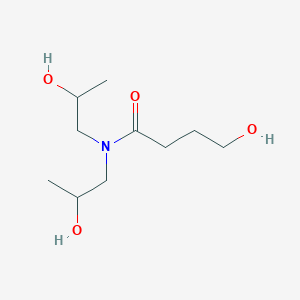
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is an organic compound with the molecular formula C10H21NO4 It is a derivative of butanamide, featuring hydroxyl groups and hydroxypropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide typically involves the reaction of butanamide with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butanamide+2Hydroxypropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted butanamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(3-hydroxypropyl)butanamide
Uniqueness
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxypropyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
66857-23-6 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-hydroxy-N,N-bis(2-hydroxypropyl)butanamide |
InChI |
InChI=1S/C10H21NO4/c1-8(13)6-11(7-9(2)14)10(15)4-3-5-12/h8-9,12-14H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZJPLCMWRYCEIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)C(=O)CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



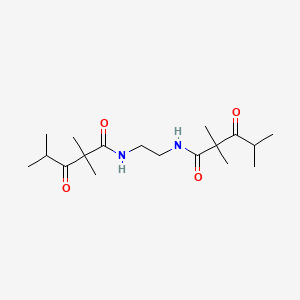

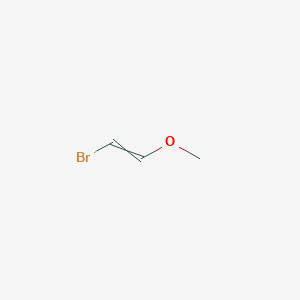
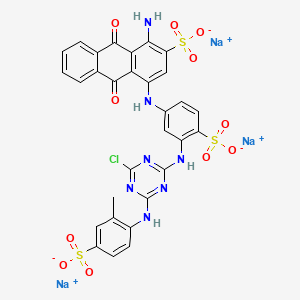
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)



![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)

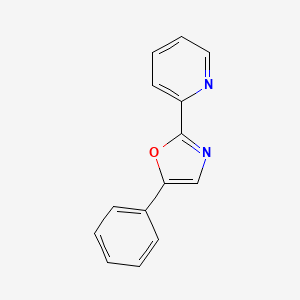
![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
